N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 151449-78-4
VCID: VC0128424
InChI: InChI=1S/C17H15N3O3/c1-20-13-9-5-2-6-10(13)15(21)14(17(20)23)16(22)19-12-8-4-3-7-11(12)18/h2-9,21H,18H2,1H3,(H,19,22)
SMILES: CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3N)O
Molecular Formula: C17H15N3O3
Molecular Weight: 309.325

N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

CAS No.: 151449-78-4

Cat. No.: VC0128424

Molecular Formula: C17H15N3O3

Molecular Weight: 309.325

* For research use only. Not for human or veterinary use.

N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide - 151449-78-4

Specification

CAS No. 151449-78-4
Molecular Formula C17H15N3O3
Molecular Weight 309.325
IUPAC Name N-(2-aminophenyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide
Standard InChI InChI=1S/C17H15N3O3/c1-20-13-9-5-2-6-10(13)15(21)14(17(20)23)16(22)19-12-8-4-3-7-11(12)18/h2-9,21H,18H2,1H3,(H,19,22)
Standard InChI Key VHGBPFRMNBEDAA-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3N)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator